3-Isopropyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-Isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1H-pyrazole-5-carbohydrazide
- 4-Methoxybenzaldehyde
- Pyrazole derivatives with different substituents
Uniqueness
3-Isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the isopropyl group on the pyrazole ring and the methoxybenzylidene moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-4-6-12(21-3)7-5-11/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
INUTWSGMYDRFCY-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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